(R)-4-羧苯基甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (R)-4-Carboxyphenylglycine derivatives has been explored through various chemical pathways. One notable method involves the asymmetric synthesis of protected arylglycines by rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters, yielding high yields and diastereoselectivities for a variety of functionalized arylboronic acids (Beenen, Weix, & Ellman, 2006). This method highlights the importance of catalysis in achieving the desired chirality and purity of the compound.

Molecular Structure Analysis

The molecular structure of (R)-4-Carboxyphenylglycine and its derivatives has been studied using various spectroscopic techniques. X-ray diffraction methods have been employed to determine the coordination geometry of related complexes, revealing a pseudo square pyramidal geometry with nitrogen and sulfur donor atoms forming a square base and the oxo ligand at the apex (Hansen, Cini, Taylor, & Marzilli, 1992). These studies provide insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its chemical reactivity.

Chemical Reactions and Properties

(R)-4-Carboxyphenylglycine participates in a variety of chemical reactions, owing to its carboxyl and amino functional groups. It has been utilized as a chiral catalyst for carbenoid reactions, demonstrating high asymmetric induction in processes such as intramolecular C-H insertion and intermolecular cyclopropanation (Reddy, Lee, & Davies, 2006). These reactions underscore the molecule's utility in synthesizing enantioenriched products, essential for pharmaceutical applications.

Physical Properties Analysis

The physical properties of (R)-4-Carboxyphenylglycine, including solubility, melting point, and crystalline structure, are influenced by its molecular geometry and intermolecular interactions. Studies on related peptide complexes have revealed how hydrogen bonding and stereochemical configurations affect these properties, aiding in the development of more efficient synthesis and isolation techniques (Jankowsky, Kirsch, Reich, Spies, & Johannsen, 1998).

Chemical Properties Analysis

The chemical behavior of (R)-4-Carboxyphenylglycine is significantly impacted by its functional groups. Its carboxyl group can engage in decarboxylation reactions under specific conditions, while the amino group makes it a versatile ligand in coordination chemistry. Such reactivity has been exploited in the synthesis of complex molecules and materials, demonstrating the compound's versatility in organic and inorganic chemistry (Hug, Bonifačić, Asmus, & Armstrong, 2000).

科学研究应用

(RS)-α-甲基-4-羧苯基甘氨酸 (MCPG) 是 (R)-4-羧苯基甘氨酸的衍生物,它选择性地拮抗代谢型谷氨酸受体 (mGlu-Rs) 并影响海马中的长期增强 (LTP) 和 AMPA 诱发的反应 (Sergueeva, FedorovNikolai, & ReymannKlaus, 1993)。

苯基甘氨酸衍生物,包括 (S)-4-羧苯基甘氨酸,竞争性地拮抗代谢型谷氨酸受体介导的反应,显示出对某些神经元去极化的选择性抑制 (Eaton, Jane, Jones, Porter, Pook, Sunter, Udvarhelyi, Roberts, Salt, & Watkins, 1993)。

羧苯基甘氨酸的变体已经过研究,以了解它们对谷氨酸代谢型受体的作用,揭示了在受体亚型上的不同的激动剂和拮抗剂活性 (Cavanni, Pinnola, Mugnaini, Trist, van Amsterdam, & Ferraguti, 1994)。

苯基甘氨酸类似物,包括 (S)-4-羧苯基甘氨酸,已显示出在不同的代谢型谷氨酸受体亚型上具有功能活性,揭示了它们的选择性药理特性 (Thomsen, Boel, & Suzdak, 1994)。

属性

IUPAC Name |

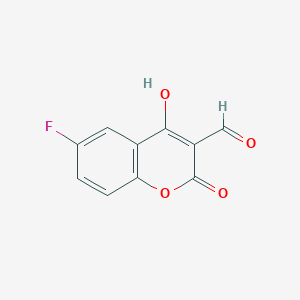

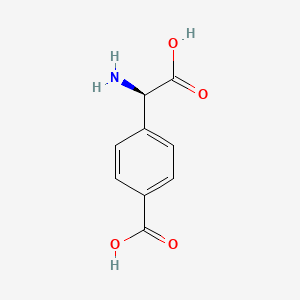

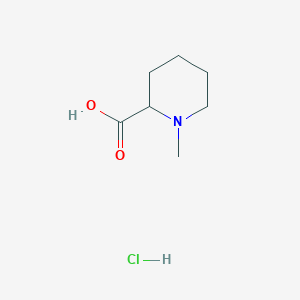

4-[(R)-amino(carboxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMJKPGFERYGJF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Carboxyphenylglycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether](/img/no-structure.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)